molecular formula C6H4Br2ClN B2382489 3,5-Dibromo-4-chloroaniline CAS No. 35754-04-2

3,5-Dibromo-4-chloroaniline

Cat. No.: B2382489
CAS No.: 35754-04-2
M. Wt: 285.36
InChI Key: STUCDJFRZFSHTB-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-chloroaniline is an organic compound with the molecular formula C6H3Br2ClNH2 It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-chloroaniline typically involves the bromination and chlorination of aniline derivatives. One common method is the bromination of 4-chloroaniline, where bromine is introduced at the 3 and 5 positions of the benzene ring. This can be achieved using bromine in the presence of a suitable catalyst under controlled conditions to ensure selective substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes:

  • Nitration of benzene to form nitrobenzene.
  • Reduction of nitrobenzene to aniline.
  • Chlorination of aniline to form 4-chloroaniline.
  • Bromination of 4-chloroaniline to yield this compound.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-chloroaniline undergoes various chemical reactions, including:

    Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, and reduction reactions can modify the halogen substituents.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of catalysts like iron or aluminum chloride.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Major Products:

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Dehalogenated anilines or amines.

Scientific Research Applications

3,5-Dibromo-4-chloroaniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-chloroaniline involves its interaction with various molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to different enzymes or receptors. The amino group can form hydrogen bonds with biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    3,5-Dichloroaniline: Similar structure but with chlorine atoms instead of bromine.

    4-Chloro-2,6-dibromoaniline: Another halogenated aniline with different substitution pattern.

    2,4,6-Tribromoaniline: Contains three bromine atoms instead of a combination of bromine and chlorine.

Uniqueness: 3,5-Dibromo-4-chloroaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other halogenated anilines. This uniqueness makes it valuable for specific applications where its particular reactivity and interactions are desired.

Properties

IUPAC Name

3,5-dibromo-4-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2ClN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUCDJFRZFSHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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